The compound “3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride” belongs to a class of organic compounds known as tetrahydroquinolines. This class of compounds is known to exhibit a wide range of biological activities, making them valuable targets in drug discovery research. [] The specific compound under investigation is characterized by a dihydroquinoline core structure with an acetic acid substituent attached at the nitrogen atom. The presence of the hydrochloride salt form suggests its potential for improved water solubility compared to the free base.
3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is a chemical compound classified as a quinoline derivative. It is characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is derived from the parent structure of quinoline, which is an important class of heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride specifically falls under the category of dihydroquinolines, which are saturated forms of quinolines that exhibit distinct reactivity and biological profiles .
The synthesis of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
The molecular formula for 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is . The compound features a dihydroquinoline ring system with an acetic acid moiety attached to the nitrogen atom in the ring.
3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride can undergo various chemical reactions typical of quinoline derivatives:
The reactivity of this compound is influenced by the presence of functional groups that can stabilize or destabilize intermediates during these reactions. For example, substituents on the aromatic ring can significantly affect reaction pathways and product distributions .
The mechanism of action for 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride is primarily linked to its interactions with biological targets such as enzymes or receptors. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
Studies have shown that quinoline derivatives can modulate various biological processes through mechanisms such as:
Relevant data on solubility and stability are crucial for practical applications in pharmaceuticals and research settings .
3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride has several scientific uses:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential therapeutic applications across various fields .
Tetrahydroisoquinoline (THIQ) and dihydroquinoline scaffolds represent privileged structures in drug discovery due to their broad pharmacological profiles and structural similarity to endogenous neurotransmitters. The specific compound 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride (CAS 200064-94-4) exemplifies a strategically modified THIQ derivative where a carboxylic acid-containing side chain enhances both physicochemical properties and target engagement capabilities. This molecule features the core 3,4-dihydroquinoline scaffold, characterized by partial saturation of the heterocyclic ring, coupled with an acetic acid moiety converted to its hydrochloride salt for improved stability and solubility. Its chemical structure (C₁₁H₁₄ClNO₂) positions it as a versatile intermediate in pharmaceutical synthesis and a structurally refined pharmacophore with tailored properties. The hydrochloride salt formation, a common pharmaceutical strategy, enhances crystalline stability and water solubility—critical factors for drug bioavailability and processing. As a white to off-white crystalline solid soluble in water and organic solvents, this compound bridges the gap between lipophilic drug penetration and aqueous physiological compatibility [1].
The 3,4-dihydroquinoline core provides a rigid, planar framework that facilitates optimal interactions with diverse biological targets. Unlike the fully saturated tetrahydroisoquinoline, the partial unsaturation in the dihydroquinoline scaffold introduces subtle electronic and conformational variations that influence binding affinity and selectivity. This structural motif serves as a conformationally constrained bioisostere for phenethylamine neurotransmitters, enabling targeted central nervous system (CNS) activity while resisting metabolic degradation. Key structural features that enhance its drug design utility include:
Table 1: Structural Modification Strategies for the Dihydroquinoline Scaffold and Their Biological Implications
Modification Site | Structural Options | Biological Consequences | Clinical Examples |
---|---|---|---|
N-1 Position | Acetic acid chain (as in target compound), acyl groups, alkyl chains | Modulates receptor affinity/selectivity; impacts metabolic stability | Solifenacin (overactive bladder) |
C-2 Position | Methyl, phenyl, ester groups | Influences ring conformation; affects potency and selectivity | Quinapril (antihypertensive) |
C-6/C-7 Positions | Hydroxy, methoxy, halogens | Enhances hydrogen bonding; modifies electron distribution | Trabectedin (anticancer) |
Degree of Saturation | Fully aromatic, dihydro, tetrahydro | Adjusts planarity and basicity; impacts CNS penetration | Praziquantel (anthelmintic) |
The strategic incorporation of an acetic acid moiety at the N-1 position (as in the subject compound) transforms the scaffold from a primarily CNS-targeted pharmacophore to one capable of engaging peripheral targets requiring acidic functionalities. This modification significantly expands the therapeutic applicability beyond traditional neuroactive agents. The molecular hybridization approach—combining the dihydroquinoline core with a carboxylic acid-containing side chain—exemplifies modern medicinal chemistry strategies for creating multi-functional drug candidates with improved polypharmacology profiles [1] [5].
The acetic acid group (-CH₂COOH) serves as a multifunctional bioisostere that dramatically influences both the physicochemical properties and pharmacological activity of dihydroquinoline derivatives. When incorporated into the 3,4-dihydroquinolin-1(2H)-yl scaffold, this moiety imparts several key advantages:
Physicochemical Modifications:The ionizable carboxylic acid (pKa ~4-5) significantly enhances water solubility—particularly crucial for compounds intended for oral administration or intravenous formulation. This is exemplified in the hydrochloride salt form of the subject compound, which exhibits dual ionization states: the protonated amine and deprotonated carboxylate at physiological pH, creating a zwitterionic character that improves dissolution characteristics. Research on structurally similar 6-hydroxy-3,4-dihydro-2(1H)-quinolone demonstrates that carboxylic acid derivatives exhibit substantially higher aqueous solubility (up to 15 mg/mL in methanol-water systems) compared to non-acidified analogs (<1 mg/mL) . This solubility enhancement facilitates formulation development and improves oral bioavailability through enhanced dissolution rates in the gastrointestinal tract.
Molecular Interactions and Bioactivity:The carboxylic acid functionality serves as a hydrogen bond donor/acceptor capable of forming strong, directional interactions with biological targets. This group frequently engages in salt bridges with basic residues (lysine, arginine) and coordination bonds with metal ions in enzyme active sites. In the subject compound, the two-atom spacer between the nitrogen and carboxylic acid provides optimal geometry for simultaneous interaction with complementary binding pockets. For THQ derivatives targeting proteases or receptors with cationic recognition sites, the acetic acid moiety enhances binding affinity by 3-10 fold compared to alkyl-substituted analogs. This effect is documented in THQ-based histone deacetylase (HDAC) inhibitors where the acetic acid zinc-binding group is essential for sub-micromolar activity .
Metabolic Stabilization:The acetic acid group reduces first-pass metabolism by impeding cytochrome P450-mediated oxidation of the heterocyclic ring. Unlike methyl or methoxy substituents, the carboxylic acid functionality is resistant to oxidative metabolism, potentially extending plasma half-life. Additionally, the carboxylic acid facilitates conjugation-free elimination pathways, potentially reducing toxic metabolite formation.
Table 2: Physicochemical and Bioactivity Advantages of Acetic Acid Functionalization in THQ Derivatives
Property Category | Effect of Acetic Acid Moiety | Quantitative Impact | Therapeutic Relevance |
---|---|---|---|
Solubility | Increased hydrophilicity and ionization | Solubility enhancement: 5-15x in aqueous buffers | Facilitates oral absorption; enables IV formulation |
Protein Binding | Enhanced hydrogen bonding capacity | Binding affinity: 3-10x improvement for enzyme targets | Improves potency at lower doses |
Crystal Packing | Salt formation capability | Melting point: 180-220°C range | Enhances stability; improves crystallinity for purification |
Metabolic Stability | Reduced susceptibility to CYP oxidation | Half-life extension: 2-4x in microsomal assays | Potential for reduced dosing frequency |
The strategic value of this modification is evidenced in diverse therapeutic applications. In cardiovascular agents, the carboxylic acid enables interaction with angiotensin-converting enzyme (ACE) catalytic zinc, as demonstrated in quinapril analogs. In central nervous system therapeutics, it provides polarity to balance blood-brain barrier penetration while maintaining target affinity. For the subject compound specifically, the acetic acid moiety transforms it into a versatile building block for further derivatization via amide bond formation or esterification, enabling the creation of prodrugs or targeted delivery systems [1] .
The medicinal exploitation of quinoline scaffolds spans over two centuries, beginning with the isolation of natural alkaloids and evolving into sophisticated synthetic analogs. This historical progression demonstrates the remarkable adaptability of the core structure to diverse therapeutic needs:
Natural Product Foundations (19th Century):The therapeutic journey began with cinchona bark alkaloids (quinine, quinidine), used since the 1820s as antimalarials. These naturally occurring quinolines demonstrated the scaffold's ability to interact with parasitic biomolecules while exhibiting manageable human toxicity. By the late 19th century, the isolation of simple tetrahydroisoquinoline alkaloids like papaverine (1848) and noscapine (1817) from opium poppy revealed additional therapeutic dimensions—vasodilation and cough suppression, respectively. These natural products established the fundamental structure-activity relationships that would guide future synthetic efforts, particularly the importance of substituents on the quinoline ring and the basicity of the nitrogen atom [5].
Synthetic Expansion Era (Mid-20th Century):The development of industrial organic chemistry enabled systematic modification of the core structure. The 1950s witnessed the emergence of chloroquine and related 4-aminoquinolines as synthetic antimalarials with improved efficacy over quinine. Parallel developments produced the anthelmintic praziquantel (1970s), featuring a partially saturated quinoline core with a hydrophobic substituent, demonstrating activity against schistosomal parasites. This era also saw the introduction of naltrexone (1967), a thebaine-derived tetrahydroisoquinoline opioid antagonist, highlighting the scaffold's applicability to CNS disorders. Critical synthetic breakthroughs included the refinement of the Pictet-Spengler reaction (1911) and Bischler-Napieralski cyclization (1893), which enabled efficient construction of dihydro- and tetrahydroisoquinoline cores with diverse substituents [5].
Modern Pharmacological Refinement (Late 20th Century-Present):Medicinal chemistry shifted toward target-specific optimization of the quinoline scaffold. Key developments include:
The subject compound—3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride—represents a contemporary embodiment of this evolutionary trajectory. It integrates the historically validated dihydroisoquinoline core with a pharmaceutically optimized acetic acid side chain, creating a multipurpose building block for next-generation therapeutics. Its synthesis and application reflect modern medicinal chemistry principles: strategic molecular hybridization, salt formation for optimal physicochemical properties, and versatile derivatization potential [1] [5]. This compound serves as a chemical platform from which researchers can explore diverse therapeutic applications while leveraging over a century of quinoline-based drug development wisdom.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: